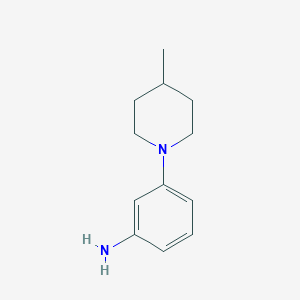
3-(4-Methylpiperidin-1-yl)aniline
Overview
Description
“3-(4-Methylpiperidin-1-yl)aniline” is a chemical compound with the CAS Number: 478403-41-7 . It has a molecular weight of 190.29 and its IUPAC name is 3-(4-methyl-1-piperidinyl)phenylamine . The compound is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The molecular structure of “3-(4-Methylpiperidin-1-yl)aniline” is represented by the SMILES stringCC1CCN(CC1)c2cccc(N)c2 . The InChI code for the compound is 1S/C12H18N2/c1-10-5-7-14(8-6-10)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8,13H2,1H3 . Physical And Chemical Properties Analysis
The compound “3-(4-Methylpiperidin-1-yl)aniline” has a molecular weight of 190.28 . It is a powder at room temperature . The compound’s empirical formula is C12H18N2 .Scientific Research Applications
Electroluminescence Application
3-(4-Methylpiperidin-1-yl)aniline derivatives, as part of cyclometalated platinum(II) complexes, play a significant role in the field of electroluminescence. These complexes are used in Organic Light Emitting Diodes (OLEDs) due to their emissive properties at ambient temperature and high quantum yields. The emission of these complexes covers a wide range, from blue to red, making them suitable for various applications in OLED devices (Vezzu et al., 2010).
Synthesis of N-Arylated Amines
The compound has been utilized in the synthesis of N-arylated amines. An efficient catalytic system for the one-step synthesis of such amines, using different rhodium precursors and phosphorus ligands, was developed. This method has significant implications in organic synthesis and pharmaceuticals (Zheng & Wang, 2019).
Hypoxic-Cytotoxic Agents
Derivatives of 3-(4-Methylpiperidin-1-yl)aniline have been explored as hypoxic-cytotoxic agents. These compounds, particularly aniline derivatives, show significant potency and selectivity, making them potential candidates for cancer treatment (Ortega et al., 2000).
Electrochemical Applications
The chemical properties of 3-(4-Methylpiperidin-1-yl)aniline derivatives have been leveraged in electrochemical applications. For instance, they have been used in the synthesis of novel polymers for dye-sensitized solar cells. These polymers exhibit high conducting and porous characteristics, enhancing energy conversion efficiency (Shahhosseini et al., 2016).
Inhibitors of Src Kinase Activity
Compounds containing 3-(4-Methylpiperidin-1-yl)aniline have been optimized to act as potent inhibitors of Src kinase activity, which is important in cancer research. These compounds exhibit significant inhibition of Src-dependent cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
Corrosion Inhibition
A derivative of 3-(4-Methylpiperidin-1-yl)aniline has been synthesized and shown to be an effective corrosion inhibitor for mild steel in acidic solutions. This discovery has practical applications in materials science and engineering (Daoud et al., 2014).
Antibacterial Activity
Certain derivatives of 3-(4-Methylpiperidin-1-yl)aniline have demonstrated significant antibacterial and antifungal activities. This indicates potential applications in the development of new antimicrobial agents (Banoji et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-7-14(8-6-10)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAMISMLVQKYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



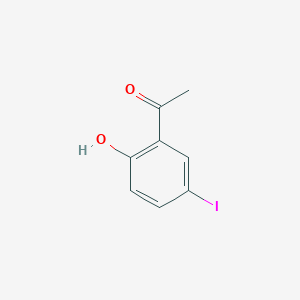
![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)
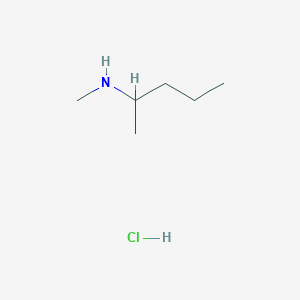
![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)
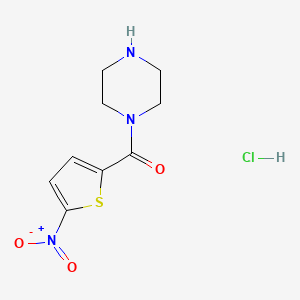
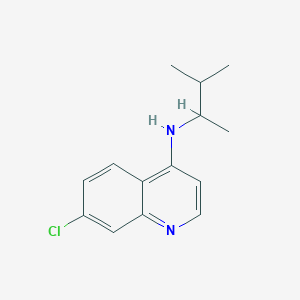
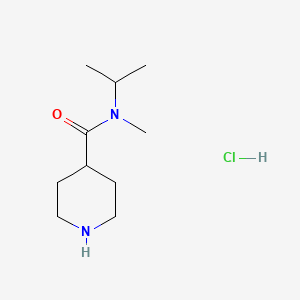
![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
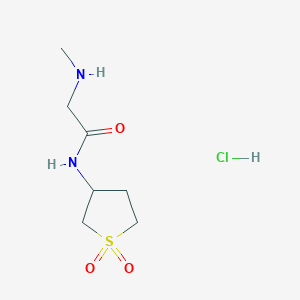
![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)
![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)